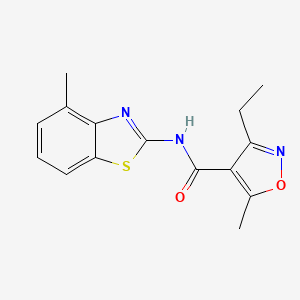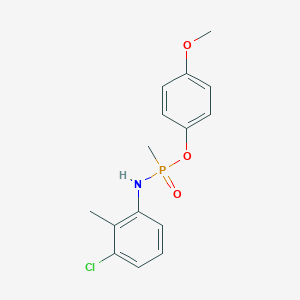
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide, commonly known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA). DEET is a yellowish liquid with a faint odor and has been used for over six decades to protect humans from mosquito and tick bites.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is not fully understood. It is believed that N-(3,4-dichlorophenyl)-5-ethyl-2-furamide works by interfering with the insect's olfactory system, making it difficult for the insect to locate its prey (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide may also interfere with the insect's ability to detect carbon dioxide, which is a key component in the host-seeking behavior of insects (Fradin, 1998).
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has been shown to have low toxicity in humans and other mammals (Fradin, 1998). However, N-(3,4-dichlorophenyl)-5-ethyl-2-furamide can cause skin irritation and allergic reactions in some individuals (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has also been shown to have neurotoxic effects in some animal studies (Abou-Donia et al., 2003). However, the relevance of these findings to humans is unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent, and its effectiveness has been extensively studied. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is easy to use and has a long-lasting effect. However, N-(3,4-dichlorophenyl)-5-ethyl-2-furamide can be expensive, and its effectiveness can vary depending on the concentration and formulation used (Fradin, 1998).
Direcciones Futuras
There are several future directions for N-(3,4-dichlorophenyl)-5-ethyl-2-furamide research. One area of research is to develop new formulations and delivery systems that can increase the effectiveness and duration of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide. Another area of research is to study the potential health effects of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide exposure in humans and other mammals. Finally, there is a need to develop new insect repellents that are more effective and have fewer potential health effects than N-(3,4-dichlorophenyl)-5-ethyl-2-furamide.
Conclusion:
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent that has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide works by interfering with the insect's olfactory system, making it difficult for the insect to locate its prey. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has low toxicity in humans and other mammals, but can cause skin irritation and allergic reactions in some individuals. There are several future directions for N-(3,4-dichlorophenyl)-5-ethyl-2-furamide research, including the development of new formulations and delivery systems and the study of potential health effects in humans and other mammals.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide involves the reaction of 3,4-dichloroaniline with ethyl acrylate to form N-(3,4-dichlorophenyl)acrylamide. This intermediate compound is then cyclized with furfuryl alcohol in the presence of a catalyst to form N-(3,4-dichlorophenyl)-5-ethyl-2-furamide. The yield of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is approximately 60-70% (Fradin, 1998).
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent, and its effectiveness has been extensively studied. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is also effective in preventing insect-borne diseases such as malaria, dengue fever, and West Nile virus (Fradin, 1998).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-9-4-6-12(18-9)13(17)16-8-3-5-10(14)11(15)7-8/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZZTURQSJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)

![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)
